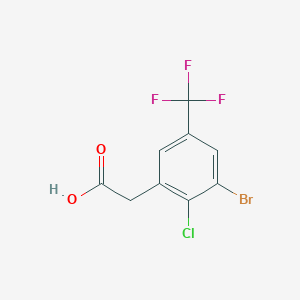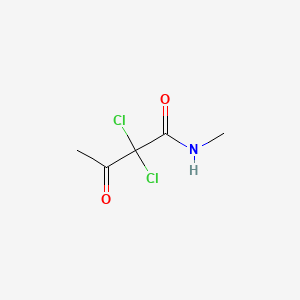
Butanamide, 2,2-dichloro-N-methyl-3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 2,2-dichloro-N-methyl-3-oxo-: is a chemical compound with the molecular formula C₅H₇Cl₂NO₂ and a molecular weight of 184.021 g/mol . It is also known by other names such as 2,2-dichloro-N-methylacetoacetamide and 2,2-dichloro-N-methyl-3-oxobutyramide . This compound is characterized by its high boiling point of 265.9°C at 760 mmHg and a density of 1.343 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, 2,2-dichloro-N-methyl-3-oxo- typically involves the reaction of acetoacetic acid derivatives with chlorinating agents and methylating agents under controlled conditions. One common method includes the chlorination of acetoacetic acid followed by methylation to introduce the N-methyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Butanamide, 2,2-dichloro-N-methyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Butanamide, 2,2-dichloro-N-methyl-3-oxo- is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .
Industry: In the industrial sector, Butanamide, 2,2-dichloro-N-methyl-3-oxo- is utilized in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of Butanamide, 2,2-dichloro-N-methyl-3-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Butanamide, N-(2-methoxyphenyl)-3-oxo-
Butanamide, 3-methyl-: (Isovaleramide)
Butanamide, 2-chloro-N,N-dimethyl-3-oxo-: (N,N-Dimethyl-2-chloroacetoacetamide)
Uniqueness: Butanamide, 2,2-dichloro-N-methyl-3-oxo- is unique due to the presence of two chlorine atoms and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
20132-74-5 |
|---|---|
Molecular Formula |
C5H7Cl2NO2 |
Molecular Weight |
184.02 g/mol |
IUPAC Name |
2,2-dichloro-N-methyl-3-oxobutanamide |
InChI |
InChI=1S/C5H7Cl2NO2/c1-3(9)5(6,7)4(10)8-2/h1-2H3,(H,8,10) |
InChI Key |
FUSJRPBAYJMLEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



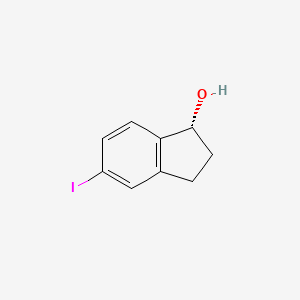
![5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)
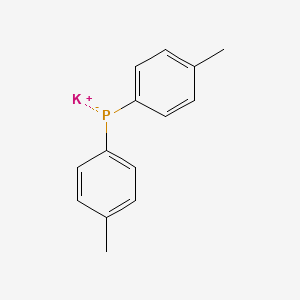
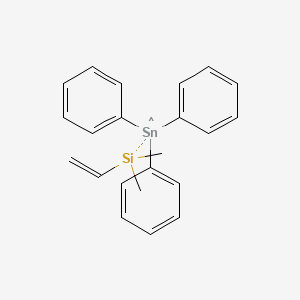
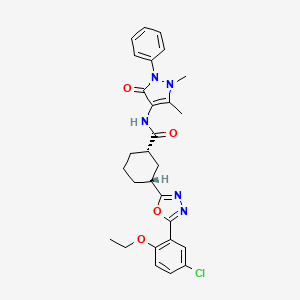

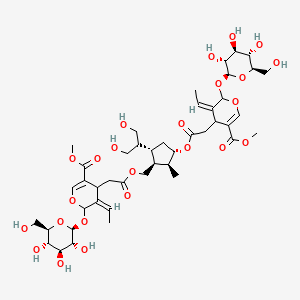
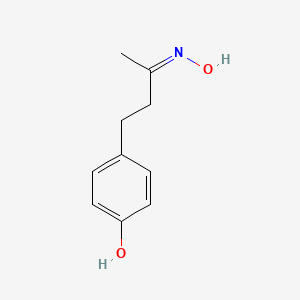
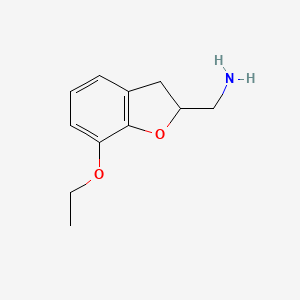
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13432773.png)
![1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13432780.png)
